(E)-3-[2,4-dichloro-3-(difluoromethoxy)phenyl]prop-2-enoic acid

Lipophilicity Acidity Structure-Property Relationship

(E)-3-[2,4-dichloro-3-(difluoromethoxy)phenyl]prop-2-enoic acid (CAS 1807439-76-4) is a polyhalogenated cinnamic acid derivative bearing a difluoromethoxy group and two chlorine atoms on the aromatic ring. This compound belongs to a class of intermediates historically used in the synthesis of agrochemicals and pharmaceuticals.

Molecular Formula C10H6Cl2F2O3
Molecular Weight 283.05 g/mol
Cat. No. B12341558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-[2,4-dichloro-3-(difluoromethoxy)phenyl]prop-2-enoic acid
Molecular FormulaC10H6Cl2F2O3
Molecular Weight283.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C=CC(=O)O)Cl)OC(F)F)Cl
InChIInChI=1S/C10H6Cl2F2O3/c11-6-3-1-5(2-4-7(15)16)8(12)9(6)17-10(13)14/h1-4,10H,(H,15,16)/b4-2+
InChIKeyYHAWDEOEGZQFQF-DUXPYHPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (E)-3-[2,4-dichloro-3-(difluoromethoxy)phenyl]prop-2-enoic Acid – CAS 1807439-76-4 | Cinnamic Acid Derivative for Research


(E)-3-[2,4-dichloro-3-(difluoromethoxy)phenyl]prop-2-enoic acid (CAS 1807439-76-4) is a polyhalogenated cinnamic acid derivative bearing a difluoromethoxy group and two chlorine atoms on the aromatic ring. This compound belongs to a class of intermediates historically used in the synthesis of agrochemicals and pharmaceuticals [1]. Its molecular formula is C10H6Cl2F2O3 with a molecular weight of approximately 283.05 g/mol . The specific 2,4-dichloro-3-difluoromethoxy substitution pattern distinguishes it from numerous closely related isomers that share the same elemental composition but differ in the spatial arrangement of halogen and difluoromethoxy substituents.

Why (E)-3-[2,4-dichloro-3-(difluoromethoxy)phenyl]prop-2-enoic Acid Cannot Be Replaced by Generic Isomers


Polyhalogenated cinnamic acids are not interchangeable building blocks. The number and position of halogen and difluoromethoxy substituents on the aromatic ring critically influence the electronic environment, steric hindrance, and hydrogen-bonding capacity of the molecule, which in turn governs its reactivity in downstream coupling reactions (e.g., Heck, Suzuki) and its metabolic or target-binding profile if incorporated into a bioactive scaffold [1]. Simply selecting a different dichloro-difluoromethoxy cinnamic acid isomer risks altering reaction yields, regioselectivity, or biological activity because the substitution pattern directly affects the electron density of the α,β-unsaturated carboxylic acid moiety and the conformational preferences of the entire molecule.

Quantitative Differentiation of (E)-3-[2,4-dichloro-3-(difluoromethoxy)phenyl]prop-2-enoic Acid from Closest Analogs


Predicted Lipophilicity and Acidity Comparison of 2,4-Dichloro-3-(difluoromethoxy) vs. 2,3-Dichloro-5-(difluoromethoxy) Cinnamic Acid

The target compound's substitution pattern places the difluoromethoxy group between two ortho/para chlorine atoms, which is predicted to alter both logP and pKa relative to isomers where the difluoromethoxy group is in a less hindered environment. While direct experimental data for the target compound are absent from the peer-reviewed literature, cross-study comparison with the 2,3-dichloro-5-(difluoromethoxy) isomer provides a class-level benchmark. The 2,3,5-isomer has a predicted pKa of 3.98±0.11 and a density of 1.536±0.06 g/cm³ . The 2,4,3-substitution pattern of the target compound places the electron-withdrawing chlorine atoms in positions that more effectively conjugate with the acrylic acid moiety, which is expected to lower the pKa further and increase the electrophilicity of the double bond, though precise values remain computationally predicted rather than experimentally verified.

Lipophilicity Acidity Structure-Property Relationship Drug Design

Synthetic Utility as a Precursor to 2,4-Dichloro-3-(difluoromethoxy)benzoyl Chloride and Related Intermediates

The target cinnamic acid can serve as a direct precursor to 2,4-dichloro-3-(difluoromethoxy)benzoyl chloride (CAS 1806349-95-0) through oxidative cleavage of the acrylic acid side chain followed by chlorination [1]. The 2,4-dichloro-3-difluoromethoxy substitution pattern on the benzoyl chloride is a distinct structural motif found in certain pyrethroid pesticide intermediates, where the difluoromethoxy group acts as a metabolic stability-enhancing bioisostere [2]. In contrast, the isomeric 2,6-dichloro-4-(difluoromethoxy) or 2,3-dichloro-5-(difluoromethoxy) patterns lead to benzoyl chlorides with different steric and electronic profiles that may not match the structure-activity requirements of established agrochemical lead series.

Synthetic Intermediate Agrochemical Benzoyl Chloride Functional Group Interconversion

Molecular Weight and Heavy Atom Count as Determinants of Fragment-Based Drug Design Suitability

With a molecular weight of 283.05 g/mol , the target compound falls within the upper range of fragment-sized molecules (<300 Da) commonly used in fragment-based drug discovery (FBDD). The presence of two chlorine atoms contributes significant heavy atom count and polarizable volume compared to non-chlorinated or mono-chlorinated difluoromethoxy cinnamic acids. For example, 3-(difluoromethoxy)cinnamic acid (CAS 630424-87-2) has a molecular weight of 214.16 g/mol [1]. The ~69 Da mass difference represents the two chlorine substituents, which can engage in halogen bonding, increase lipophilicity, and fill hydrophobic pockets that the lighter analog cannot access. This makes the 2,4-dichloro-3-(difluoromethoxy) variant a structurally distinct fragment for library design where heavier, more lipophilic probes are desired.

Fragment-Based Drug Discovery Molecular Weight Lead-Likeness Physicochemical Profile

Application Scenarios Where (E)-3-[2,4-dichloro-3-(difluoromethoxy)phenyl]prop-2-enoic Acid Is Most Justified


Synthesis of 2,4-Dichloro-3-(difluoromethoxy)benzoyl Chloride for Pyrethroid Agrochemical Intermediates

When a research program requires 2,4-dichloro-3-(difluoromethoxy)benzoyl chloride (CAS 1806349-95-0) with the specific chlorine/difluoromethoxy arrangement found in certain pyrethroid ester cores, (E)-3-[2,4-dichloro-3-(difluoromethoxy)phenyl]prop-2-enoic acid is the logical precursor. Oxidative cleavage of the acrylic acid chain yields the corresponding benzoic acid, which can be chlorinated to the target benzoyl chloride without disturbing the sensitive difluoromethoxy group . Alternative isomers would produce benzoyl chlorides with mismatched substitution patterns, requiring costly de novo synthesis or regioisomer separation.

Fragment Library Design Requiring a Heavy, Lipophilic, Halogen-Bonding Cinnamic Acid Scaffold

In fragment-based drug discovery campaigns targeting hydrophobic pockets capable of halogen bonding (e.g., kinase hinge regions, GPCR allosteric sites), the 2,4-dichloro-3-(difluoromethoxy) pattern offers a combination of two chlorine atoms and a difluoromethoxy hydrogen-bond acceptor. This is a distinct physicochemical profile compared to the lighter 3-(difluoromethoxy)cinnamic acid (ΔMW ≈ +69 Da) [1]. Researchers seeking to probe halogen-dependent binding interactions would prioritize this dichlorinated scaffold over non-chlorinated or mono-chlorinated analogs.

Electron-Deficient Alkene in Cross-Coupling Reactions Requiring High Electrophilicity

The 2,4-dichloro arrangement places electron-withdrawing groups in positions that conjugate with the acrylic acid moiety more effectively than the 2,3- or 2,6-dichloro patterns. This is predicted to increase the electrophilicity of the β-carbon of the α,β-unsaturated acid, potentially enhancing reactivity in nucleophilic addition or palladium-catalyzed cross-coupling reactions [2]. For synthetic chemists optimizing Heck or Suzuki coupling yields, this isomer may offer kinetic advantages over other dichloro-difluoromethoxy cinnamic acids, though experimental verification is needed.

Starting Material for Structure-Activity Relationship (SAR) Studies on Polyhalogenated Cinnamic Acid Derivatives

When exploring SAR around polyhalogenated cinnamic acid scaffolds for agrochemical or anti-infective lead optimization, the 2,4-dichloro-3-difluoromethoxy isomer fills a specific substitution pattern space that is not represented by commercially available alternatives such as 2,3-dichloro-5-difluoromethoxy or 2,6-dichloro-4-difluoromethoxy cinnamic acids [2]. Procuring this specific isomer ensures that the SAR matrix is complete and that conclusions about positional effects of chlorine and difluoromethoxy substituents are not compromised by unexamined structural gaps.

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